3-Bromo-7,8-dichlorochroman-4-one

Synthetic chemistry Halogenation Building block synthesis

Source 3-Bromo-7,8-dichlorochroman-4-one as your definitive research intermediate. Its unique 3-bromo-7,8-dichloro substitution pattern is critical for SAR studies requiring a specific electronic and steric profile, providing a reactive handle for nucleophilic substitution or radical cyclization that non-brominated or differently halogenated analogs cannot replicate. Avoid synthetic ambiguity by securing this specific scaffold for your medicinal chemistry program.

Molecular Formula C9H5BrCl2O2
Molecular Weight 295.94 g/mol
Cat. No. B8804034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7,8-dichlorochroman-4-one
Molecular FormulaC9H5BrCl2O2
Molecular Weight295.94 g/mol
Structural Identifiers
SMILESC1C(C(=O)C2=C(O1)C(=C(C=C2)Cl)Cl)Br
InChIInChI=1S/C9H5BrCl2O2/c10-5-3-14-9-4(8(5)13)1-2-6(11)7(9)12/h1-2,5H,3H2
InChIKeyARTCGRDASBXDLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-7,8-dichlorochroman-4-one: What This Halogenated Chromanone Building Block Is and Why Sourcing Matters


3-Bromo-7,8-dichlorochroman-4-one (CAS 1354965-97-1) is a synthetically derived halogenated chroman-4-one derivative characterized by a bromine atom at the 3-position and two chlorine atoms at the 7- and 8-positions of the aromatic ring . The compound belongs to the chroman-4-one scaffold family, a privileged structure in heterocyclic chemistry and drug discovery that serves as an important intermediate and building block in organic synthesis and drug design [1]. Its molecular formula is C₉H₅BrCl₂O₂ with a molecular weight of 295.94 g/mol, and it is commercially available at typical purities of 95–98% .

Why 3-Bromo-7,8-dichlorochroman-4-one Cannot Be Replaced by Other Halogenated Chromanones


Halogenated chroman-4-ones exhibit biological activity patterns that depend critically on the position of halogen substituents [1]. The specific arrangement of bromine at the 3-position and chlorine at both the 7- and 8-positions on 3-bromo-7,8-dichlorochroman-4-one creates a unique substitution pattern that cannot be replicated by analogs bearing different halogen positions or counts. Generic substitution with alternative halogenated chromanones—such as 3-bromo-7-chloro analogs, 7,8-dichloro analogs lacking the 3-bromo group, or 3-bromo-8-chloro variants—would alter the electronic distribution and steric profile of the molecule, potentially changing reaction outcomes in synthetic applications and pharmacological profiles in biological screening . The 3-bromo group specifically serves as an essential reactive handle for further derivatization via nucleophilic substitution or radical cyclization pathways that are not accessible with non-brominated analogs [2].

3-Bromo-7,8-dichlorochroman-4-one: Quantitative Differentiation Evidence Against Structural Analogs


Synthetic Accessibility: Direct Bromination Route from 7,8-Dichlorochroman-4-one

3-Bromo-7,8-dichlorochroman-4-one is directly accessible from its non-brominated parent compound, 7,8-dichlorochroman-4-one, via bromination using pyridinium tribromide. This synthetic route has been explicitly demonstrated with defined stoichiometry, establishing a reliable procurement-to-derivatization workflow . In contrast, the reverse transformation (debromination) is not chemically feasible without altering the core structure, making the 3-bromo derivative a non-interchangeable advanced intermediate for downstream functionalization.

Synthetic chemistry Halogenation Building block synthesis

Halogen Substitution Position Dependency of Biological Activity in Chroman-4-ones

Studies on halogenated 2-vinylchroman-4-ones demonstrate that antimicrobial activity patterns depend on the position of the halogen substituent, with different positional isomers exhibiting distinct activity profiles [1]. This class-level SAR principle applies directly to the 7,8-dichloro substitution pattern on 3-bromo-7,8-dichlorochroman-4-one: the unique positioning of two chlorine atoms at adjacent positions (7 and 8) on the aromatic ring creates a substitution geometry that cannot be replicated by analogs bearing chlorine at different positions (e.g., 7-chloro alone or 8-chloro alone). The presence of the 3-bromo group adds an additional layer of differentiation that further distinguishes this compound from non-brominated 7,8-dichloro analogs.

Antimicrobial activity Structure-activity relationship Halogenated heterocycles

3-Bromo Group as a Synthetic Handle: Radical Cyclization Utility Validated in Related Systems

The 3-bromo substituent on chroman-4-one scaffolds enables metal-free radical cyclization reactions that provide rapid stereoselective access to complex polycyclic frameworks. In related 3-bromochroman-4-one systems, this reactivity has been harnessed to assemble the tetracyclic core of puupehenone and related sponge metabolites in three steps [1]. This synthetic utility is exclusive to the 3-bromo derivative; non-brominated chroman-4-ones lack the necessary α-bromo ketone functionality to generate the α-keto radical intermediate required for 6-endo-trig cyclization.

Radical cyclization Natural product synthesis C–C bond formation

Optimal Procurement and Research Use Cases for 3-Bromo-7,8-dichlorochroman-4-one


Synthesis of 3-Substituted Chroman-4-one Derivatives via Nucleophilic Displacement

The 3-bromo group serves as an effective leaving group for nucleophilic substitution reactions, enabling the introduction of diverse substituents (amines, alkoxides, thiols, and carbon nucleophiles) at the 3-position . This application is particularly valuable for medicinal chemistry programs exploring 3-functionalized chroman-4-ones, where the 7,8-dichloro substitution simultaneously provides electronic modulation of the aromatic ring and potential halogen-bonding interactions with biological targets [1].

Radical Cyclization Precursor for Polycyclic Framework Construction

The α-bromo ketone moiety at the 3-position enables metal-free radical generation and subsequent cyclization to construct complex polycyclic scaffolds, as demonstrated in related 3-bromochroman-4-one systems . The additional chlorine atoms at positions 7 and 8 may influence radical stability and cyclization regioselectivity through electronic effects, offering a distinct reactivity profile compared to non-halogenated or differently halogenated 3-bromochroman-4-ones.

Structure-Activity Relationship Studies on Halogenated Chroman-4-ones

Given the established dependency of biological activity on halogen substitution position in chroman-4-one derivatives , this compound serves as a defined reference point for SAR investigations exploring the effects of 7,8-dichloro substitution in the presence of a 3-bromo group. Its unique substitution pattern fills a specific gap in halogenated chroman-4-one chemical space that is not addressed by commercially available analogs such as 3-bromo-7-chloro-4H-chromen-4-one or 3-bromo-8-chlorochroman-4-one.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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